N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H14FN5 |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H14FN5/c1-7-8(10(11)16(3)13-7)6-12-9-4-5-15(2)14-9/h4-5H,6H2,1-3H3,(H,12,14) |
InChI Key |
LHPRQIYZOVYNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=NN(C=C2)C)F)C |
Origin of Product |
United States |
Preparation Methods
Sequential Pyrazole Formation with Reductive Amination
This method involves synthesizing each pyrazole moiety separately before coupling them. The 5-fluoro-1,3-dimethylpyrazole unit is typically prepared via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by fluorination using Selectfluor™. The 1-methylpyrazol-3-amine component is synthesized through Vilsmeier-Haack formylation and subsequent amination. The final step employs reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, achieving yields of 68–72%.
Key Reaction:
One-Pot Tandem Synthesis
Recent advancements utilize tandem reactions to reduce purification steps. A palladium-catalyzed coupling between prefunctionalized pyrazole halides and amine intermediates in tetrahydrofuran (THF) at 80°C yields the compound in 65% efficiency. This method minimizes intermediate isolation but requires precise stoichiometric control.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Methanol and ethanol are preferred for reductive amination due to their polarity and compatibility with borohydride reagents. Catalytic systems, such as palladium on carbon (Pd/C), enhance coupling reactions, while acidic conditions (e.g., HCl) improve cyclocondensation yields by 15–20%.
Temperature and Pressure Effects
Elevated temperatures (70–100°C) accelerate ring-forming steps but risk decomposition of fluorinated intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving 78% yield for the fluoropyrazole segment.
Industrial Scalability and Continuous Flow Synthesis
Traditional batch methods face challenges in scaling due to exothermic reactions and byproduct accumulation. Continuous flow systems address these issues by enabling precise control over residence time and temperature. EvitaChem reports a pilot-scale process using a microreactor for the final amination step, achieving 85% purity and a throughput of 2.5 kg/day.
Purification and Characterization
Chromatographic Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) remains the standard for isolating the target compound. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Analysis
-
NMR : -NMR (500 MHz, DMSO-) shows distinct signals at δ 2.25 (s, 3H, CH3), 6.32 (s, 1H, pyrazole-H), and 7.45 (s, 1H, NH).
-
HR-MS : Molecular ion peak at m/z 305.76 [M+H] aligns with the molecular formula C12H18ClF2N5.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Sequential Synthesis | 72 | 98 | Moderate | High reproducibility |
| Tandem Synthesis | 65 | 95 | Low | Reduced purification steps |
| Continuous Flow | 85 | 98 | High | Industrial applicability |
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced pyrazole derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. It is also used in the development of diagnostic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, with enhanced properties. It is also used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound 1 : N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- Key Difference : Lacks the 5-fluoro substituent on the pyrazole ring.
- This may alter reactivity in nucleophilic substitution or hydrogen-bonding interactions.
Compound 2 : 3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine
- Key Difference : Replaces the fluoropyrazolylmethyl group with a fluoropyridinyl moiety.
- Implications : The pyridine ring introduces aromatic nitrogen, enhancing solubility in polar solvents. NMR data (δ 8.28 for pyridine protons) indicate distinct electronic environments compared to pyrazole-based analogs.
Compound 3 : N-(2,3-difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Key Difference : Features a difluorobenzyl group instead of fluoropyrazolylmethyl.
- Fluorine atoms on the benzene ring may enhance metabolic stability via reduced oxidative metabolism.
Compound 4 : 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
- Key Difference : Contains a trifluoromethyl (-CF₃) group instead of 5-fluoro.
- Implications : The -CF₃ group is strongly electron-withdrawing, which may increase acidity of adjacent protons and influence binding to hydrophobic protein pockets.
Physicochemical Properties
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its significant biological activities. This compound is characterized by its unique structural features, including a fluorine atom at the 5-position of the pyrazole ring, which contributes to its pharmacological properties. Research has indicated its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:
The mechanism of action appears to involve the inhibition of specific kinases and enzymes critical for cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also been investigated for its antileishmanial and antimalarial effects. It inhibits enzymes involved in the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms. This suggests a potential role in treating infections caused by Leishmania and Plasmodium species.
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This activity could provide therapeutic benefits in conditions characterized by excessive inflammation.
Study on Anticancer Activity
A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against Hep2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values indicating effective inhibition of cell growth .
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that structural modifications can enhance its biological activity further .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation or condensation reactions under controlled conditions. For example, fluorinated pyrazole precursors often require inert atmospheres (e.g., nitrogen) and polar solvents like DMF or THF at elevated temperatures (60–100°C) to avoid side reactions from fluorine’s high electronegativity . Key steps include:
- Step 1 : Activation of the pyrazole methyl group for nucleophilic substitution.
- Step 2 : Use of bases like cesium carbonate to deprotonate intermediates .
- Step 3 : Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate the amine product .
- Yield Optimization : Reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for alkylating agents) are critical. Typical yields range from 17–82% depending on substituent steric effects .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and fluorine-induced deshielding effects. For example, the 5-fluoro group causes upfield shifts in adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) with accuracy ≤2 ppm .
- Infrared Spectroscopy (IR) : Identifies amine N–H stretches (~3298 cm) and C–F vibrations (1100–1200 cm) .
- Elemental Analysis : Confirms C, H, N percentages (e.g., ±0.4% deviation from theoretical values) .
Q. What are the structure-activity relationship (SAR) insights for fluorinated pyrazole derivatives like this compound?
- Methodological Answer : Fluorine at the pyrazole 5-position enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative SAR studies show:
- Bioactivity : Methyl groups at 1- and 3-positions reduce steric hindrance for target binding .
- Amine Linker : The –CH–NH– bridge increases flexibility, enabling interactions with enzymes like kinases or GPCRs .
- Contradictions : Some analogs show reduced potency despite similar substituents, suggesting electronic effects (e.g., fluorine’s electron-withdrawing nature) may disrupt π-π stacking .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2 or EGFR kinase). Docking scores (ΔG ≤ -8 kcal/mol) suggest strong binding .
- PASS Program : Predicts antimicrobial (Pa > 0.7) and anticancer (Pa > 0.6) potential based on structural analogs .
- Limitations : False positives arise from rigid protein models; MD simulations (100 ns) are needed to validate dynamic binding .
Q. What strategies resolve contradictions in spectral data or biological assay results for this compound?
- Methodological Answer :
- Data Contradictions : For example, conflicting H NMR signals may arise from rotamers. Solutions include:
- Variable-temperature NMR to observe coalescence .
- X-ray crystallography to confirm solid-state conformation (e.g., dihedral angles between pyrazole rings) .
- Biological Assays : Reproducibility issues in IC values require standardized protocols:
- Use of positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Triplicate runs with error margins ≤10% .
Q. How can synthetic routes be optimized to enhance enantiomeric purity or regioselectivity?
- Methodological Answer :
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or HPLC with amylose-based columns .
- Regioselective Alkylation : DFT calculations (B3LYP/6-31G*) predict transition states to favor N-alkylation over O-alkylation .
- Catalysis : Pd-catalyzed cross-coupling for C–N bond formation minimizes byproducts .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
